4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
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Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound . It has an empirical formula of C13H15N3O and a molecular weight of 229.28 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC (CCN1)c2nnc (o2)-c3ccccc3
. The InChI key for this compound is HGVYYGIMDHYGFJ-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid . Its melting point and other physical properties are not specified in the retrieved papers.Scientific Research Applications
1. Aniline Sensing
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives have been studied for their potential in fluorescence quenching, specifically for aniline sensing. Research demonstrates that these compounds show promising results in detecting aniline through fluorescence quenching methods, indicating their applicability in chemical sensing technologies (Naik, Khazi, & Malimath, 2018).
2. Antimicrobial Activities
A series of compounds including this compound have been synthesized and demonstrated moderate antibacterial and potent antifungal activities. This suggests potential applications in developing new antimicrobial agents (Venkatagiri et al., 2018).
3. Antitumor Activity
Studies have indicated that certain 1,3,4-oxadiazole analogues, related to this compound, exhibit significant antitumor activities. These compounds have shown effectiveness against various cancer cell lines, highlighting their potential in cancer therapy research (Ahsan et al., 2018).
4. Photoluminescent Properties
Research on 1,3,4-oxadiazole derivatives, closely related to the chemical , has demonstrated their utility in photoluminescent applications. These compounds have been found to possess unique photoluminescent properties, which can be leveraged in the development of new materials for optoelectronic devices (Han et al., 2010).
5. Electron-Transporting Material
Certain oxadiazole derivatives, including those related to this compound, have been synthesized and found to function effectively as electron-transporting materials. These compounds have potential applications in the fabrication of high-efficiency organic light-emitting diodes (OLEDs) (Shih et al., 2015).
Properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQIUIUFJKOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327884 |
Source
|
Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53338-48-0 |
Source
|
Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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